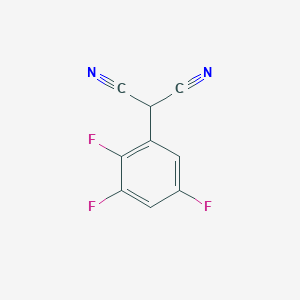
2-(2,3,5-Trifluorophenyl)propanedinitrile
Vue d'ensemble
Description
2-(2,3,5-Trifluorophenyl)propanedinitrile, commonly referred to as 2-TFPP, is an organonitrile compound that has been widely studied for its various applications. It has been used in a variety of scientific research fields, including organic synthesis, chemical biology, and biomedical research.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Pyridinylidene Derivatives : A series of new pyridinylidene derivatives has been synthesized using a reaction involving diarylamidines and (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile. These compounds were structurally characterized using NMR spectra and NOE experiments (Gomaa & Döpp, 2003).
Novel Syntheses of Hydroxy Butanoic Acid : Research on novel syntheses methods for hydroxy butanoic acid, a building block in the preparation of various derivatives, utilized 2,4,5-trifluorophenyl compounds similar in structure to 2-(2,3,5-trifluorophenyl)propanedinitrile (Fıstıkçı et al., 2012).
Investigation of Cocrystals with Chlorobenzene : Cocrystals involving tetranitrofluoren-9-ylidene propanedinitrile were studied, providing insights into the crystalline structures and interactions with chlorobenzene (Batsanov et al., 2001).
Stereospecific Synthesis from D-Mannitol : A study detailed the stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol, showcasing the utility of fluoroaryl compounds in organic synthesis (Aktaş et al., 2015).
Photoreactions Involving Propanedinitrile : Research on photoinduced reactions highlighted the utility of propanedinitrile in tandem three-component coupling photoreactions, which could be relevant to compounds like 2-(2,3,5-trifluorophenyl)propanedinitrile (Ohashi et al., 2008).
Infrared Spectroscopy Studies : FT-IR spectroscopic analyses of similar dinitrile compounds have been conducted, providing valuable information on their molecular structure and potential applications in fields like photovoltaics (Soliman et al., 2013).
Catalysis and Chemical Transformations
Use in Bifunctional Catalysis : Tris(pentafluorophenyl)borane, a related compound, demonstrated significant potential in bifunctional catalysis, indicating the possible catalytic applications of 2-(2,3,5-Trifluorophenyl)propanedinitrile (Erker, 2005).
Photochemical Monoalkylation : The study of photochemical monoalkylation of propanedinitrile with electron-rich alkenes suggests potential applications in synthesis and organic transformations (Ohashi et al., 2008).
Photodiode and Electronic Applications
Photodiode Application : The synthesis and characterization of certain nitrile derivatives were studied for their potential application in photodiodes, highlighting the relevance of such compounds in electronic applications (Ibrahim et al., 2015).
Solid State Fluorescence : Synthesis and solid-state fluorescence studies of tricyanofuran derivatives containing a 2-vinylphenol fragment show potential applications in fluorescence and imaging technologies (Belikov et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,3,5-trifluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-6-1-7(5(3-13)4-14)9(12)8(11)2-6/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDASZDPSMLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C#N)C#N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,5-Trifluorophenyl)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



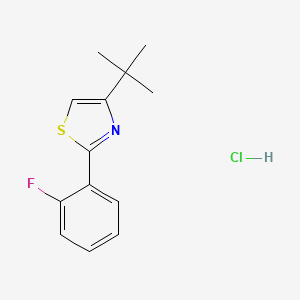
![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)
![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
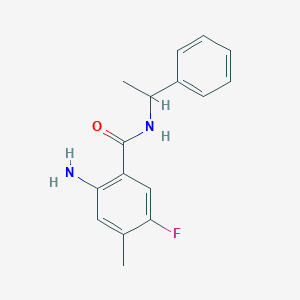

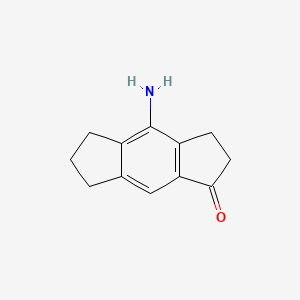

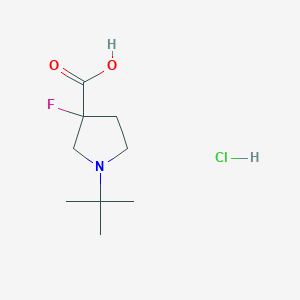
![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)

![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)
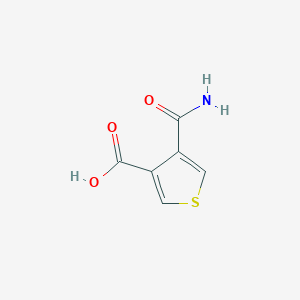
amine](/img/structure/B1382506.png)